molecular formula C13H16O5 B14465024 Diethyl hydroxy(phenyl)propanedioate CAS No. 73640-03-6

Diethyl hydroxy(phenyl)propanedioate

Cat. No.: B14465024
CAS No.: 73640-03-6
M. Wt: 252.26 g/mol
InChI Key: BXDHPFGRKARXAL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl hydroxy(phenyl)propanedioate can be synthesized through the malonic ester synthesis. This method involves the alkylation of diethyl malonate with a suitable halide, followed by hydrolysis and decarboxylation. The general reaction conditions include the use of a strong base, such as sodium ethoxide, in an ethanol solvent. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the halide to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include diethyl malonate, phenyl halides, and strong bases such as sodium ethoxide or potassium tert-butoxide. The reaction is carried out under controlled temperature and pressure conditions to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl hydroxy(phenyl)propanedioate undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl hydroxy(phenyl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl hydroxy(phenyl)propanedioate involves its reactivity as a malonic ester. The compound can form enolate intermediates, which are highly nucleophilic and can participate in various substitution and addition reactions. The hydroxyphenyl group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl hydroxy(phenyl)propanedioate is unique due to the presence of both ester and hydroxyphenyl groups, which confer distinct reactivity and potential for diverse applications. The hydroxy group enhances its ability to participate in hydrogen bonding and other interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

73640-03-6

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

diethyl 2-hydroxy-2-phenylpropanedioate

InChI

InChI=1S/C13H16O5/c1-3-17-11(14)13(16,12(15)18-4-2)10-8-6-5-7-9-10/h5-9,16H,3-4H2,1-2H3

InChI Key

BXDHPFGRKARXAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C(=O)OCC)O

Origin of Product

United States

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